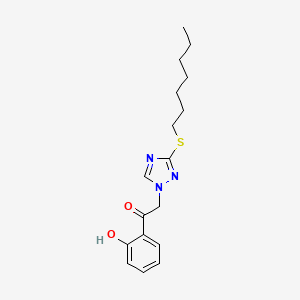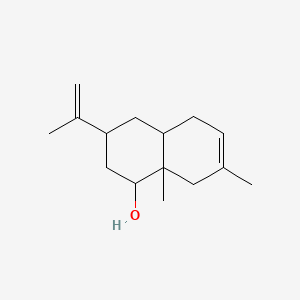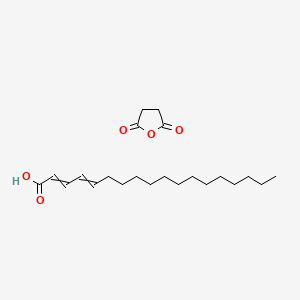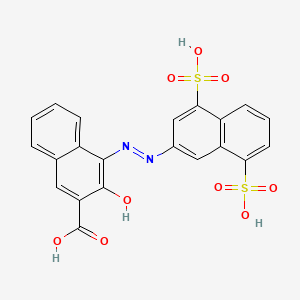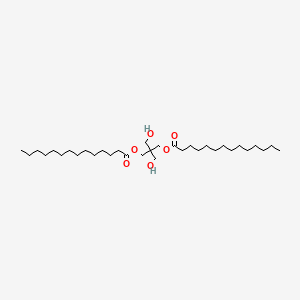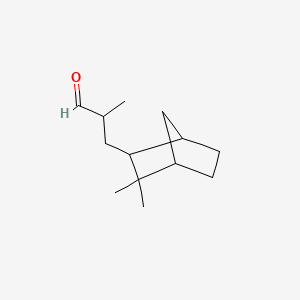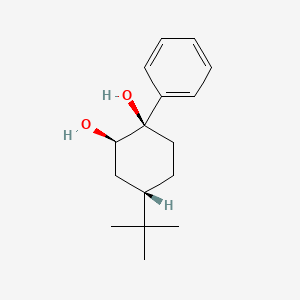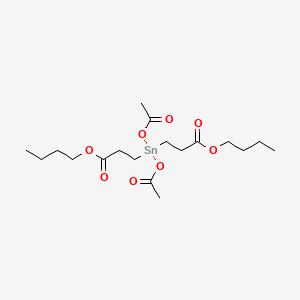
Dibutyl 3,3'-(diacetoxystannylene)dipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 3,3’-(diacetoxystannylene)dipropionate is a chemical compound with the molecular formula C18H32O8Sn and a molecular weight of 495.15188 g/mol . It is known for its unique structure, which includes a stannylene (tin-containing) core. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 3,3’-(diacetoxystannylene)dipropionate typically involves the reaction of dibutyltin oxide with acetic anhydride and propionic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pressure, and reaction time to maximize yield and minimize impurities. The final product is purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl 3,3’-(diacetoxystannylene)dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyl tin oxide, while substitution reactions can produce a variety of functionalized tin compounds .
Applications De Recherche Scientifique
Dibutyl 3,3’-(diacetoxystannylene)dipropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mécanisme D'action
The mechanism by which dibutyl 3,3’-(diacetoxystannylene)dipropionate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The stannylene core can coordinate with various ligands, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyltin diacetate
- Dibutyltin dilaurate
- Dibutyltin oxide
Uniqueness
Compared to similar compounds, dibutyl 3,3’-(diacetoxystannylene)dipropionate is unique due to its specific structure and reactivity. The presence of both acetoxy and propionate groups provides distinct chemical properties, making it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
72305-84-1 |
|---|---|
Formule moléculaire |
C18H32O8Sn |
Poids moléculaire |
495.2 g/mol |
Nom IUPAC |
butyl 3-[diacetyloxy-(3-butoxy-3-oxopropyl)stannyl]propanoate |
InChI |
InChI=1S/2C7H13O2.2C2H4O2.Sn/c2*1-3-5-6-9-7(8)4-2;2*1-2(3)4;/h2*2-6H2,1H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |
Clé InChI |
CLCPQXGGMNMKNX-UHFFFAOYSA-L |
SMILES canonique |
CCCCOC(=O)CC[Sn](CCC(=O)OCCCC)(OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




